

# Spectroscopic Analysis of 1-Bromo-2,4-dinitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-2,4-dinitrobenzene

Cat. No.: B145926

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This guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-2,4-dinitrobenzene**, a crucial intermediate in the synthesis of various organic compounds.<sup>[1][2]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, intended for researchers, scientists, and professionals in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-Bromo-2,4-dinitrobenzene**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural elucidation.

### 1.1. $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **1-Bromo-2,4-dinitrobenzene** is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the two nitro groups and the bromine atom significantly deshields these protons, causing them to resonate at high chemical shifts.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-Bromo-2,4-dinitrobenzene**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.66	d	~2.8
H-5	~8.22	dd	~9.3, ~2.8
H-6	~7.93	d	~9.3

Solvent: CDCl<sub>3</sub>. Data is representative and may vary slightly based on experimental conditions.  
[\[3\]](#)[\[4\]](#)

### 1.2. <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule. Due to the low symmetry of **1-Bromo-2,4-dinitrobenzene**, six distinct signals are expected for the six carbons of the benzene ring.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **1-Bromo-2,4-dinitrobenzene**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1 (C-Br)	~119
C-2 (C-NO <sub>2</sub> )	~148
C-3	~129
C-4 (C-NO <sub>2</sub> )	~141
C-5	~122
C-6	~133

Solvent: CDCl<sub>3</sub>. Data is representative and may vary slightly based on experimental conditions.  
[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Bromo-2,4-dinitrobenzene** shows characteristic absorption bands for the nitro groups and the aromatic ring.

Table 3: Key IR Absorption Bands for **1-Bromo-2,4-dinitrobenzene**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3100	C-H (aromatic)	Stretching
~1600, ~1470	C=C (aromatic)	Stretching
~1530	N-O (nitro)	Asymmetric Stretching
~1350	N-O (nitro)	Symmetric Stretching
~840	C-H (aromatic)	Out-of-plane Bending
~740	C-Br	Stretching

Data obtained from condensed phase spectrum.[\[6\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **1-Bromo-2,4-dinitrobenzene** is expected to show absorption bands corresponding to the  $\pi \rightarrow \pi^*$  transitions of the aromatic system, influenced by the nitro and bromo substituents.

Table 4: UV-Vis Spectroscopic Data for **1-Bromo-2,4-dinitrobenzene**

$\lambda_{\text{max}}$ (nm)	Solvent	Electronic Transition
~230, ~260, ~300	Not Specified	$\pi \rightarrow \pi^*$

Specific absorption maxima can vary depending on the solvent used.[\[7\]](#)[\[8\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A small amount of **1-Bromo-2,4-dinitrobenzene** (typically 5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[\[9\]](#)
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ). The magnetic field is shimmed to achieve homogeneity.[\[10\]](#)
- **Data Acquisition:** For  $^1\text{H}$  NMR, a single pulse is typically sufficient. For  $^{13}\text{C}$  NMR, multiple scans are usually required to obtain a good signal-to-noise ratio due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[11\]](#) An inverse-gated decoupling sequence can be used for quantitative  $^{13}\text{C}$  NMR.[\[5\]](#)[\[12\]](#)
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

#### Infrared (IR) Spectroscopy:

- **Sample Preparation:** For a solid sample like **1-Bromo-2,4-dinitrobenzene**, the spectrum can be obtained as a KBr pellet or a mull (e.g., Nujol). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- **Instrument Setup:** The IR spectrometer is purged to minimize atmospheric interference (e.g., from  $\text{CO}_2$  and  $\text{H}_2\text{O}$ ). A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.
- **Data Acquisition:** The sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.[\[13\]](#)

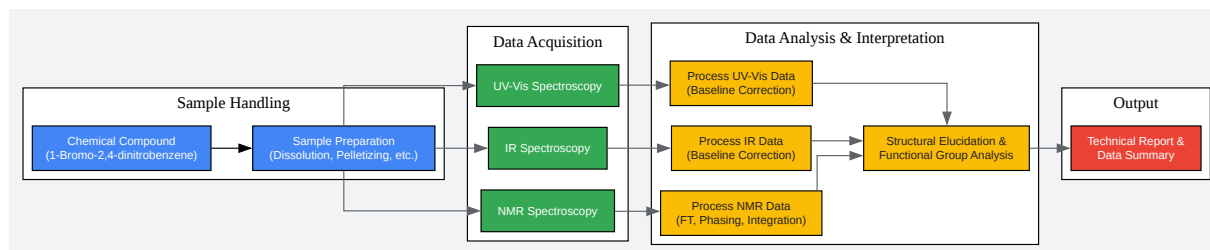
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

- **Sample Preparation:** A dilute solution of **1-Bromo-2,4-dinitrobenzene** is prepared in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).<sup>[14]</sup>
- **Instrument Setup:** The UV-Vis spectrophotometer is turned on and allowed to warm up. The appropriate wavelength range is selected. A cuvette containing the pure solvent is used to record a baseline spectrum.<sup>[15]</sup>
- **Data Acquisition:** The cuvette is rinsed and filled with the sample solution. The absorbance of the sample is measured across the selected wavelength range.
- **Data Processing:** The baseline spectrum is subtracted from the sample spectrum to obtain the final UV-Vis absorption spectrum. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified.

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

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